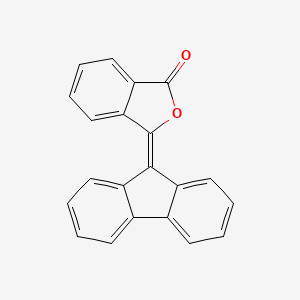
o-Cycloheptylhydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Cycloheptylhydroxylamine: is an organic compound characterized by a hydroxylamine group attached to a cycloheptyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Cycloheptylhydroxylamine typically involves the reaction of cycloheptanone with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired hydroxylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: o-Cycloheptylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Nitroso-cycloheptane, nitro-cycloheptane.
Reduction: Cycloheptylamine.
Substitution: Various substituted cycloheptyl derivatives.
Scientific Research Applications
Chemistry: o-Cycloheptylhydroxylamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules.
Biology: In biological research, it can be used to study the effects of hydroxylamine derivatives on biological systems, including enzyme inhibition and protein modification.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which o-Cycloheptylhydroxylamine exerts its effects involves the interaction of the hydroxylamine group with various molecular targets. This can include:
Enzyme Inhibition: The hydroxylamine group can form covalent bonds with active site residues, leading to enzyme inhibition.
Protein Modification: It can react with amino acid side chains, resulting in protein modification and altered function.
Comparison with Similar Compounds
o-Cyclohexylhydroxylamine: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
o-Cyclopentylhydroxylamine: Contains a cyclopentyl ring.
o-Cyclooctylhydroxylamine: Contains a cyclooctyl ring.
Uniqueness: o-Cycloheptylhydroxylamine is unique due to its seven-membered ring, which imparts different steric and electronic properties compared to its five-, six-, and eight-membered ring analogs. This can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
83031-79-2 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
O-cycloheptylhydroxylamine |
InChI |
InChI=1S/C7H15NO/c8-9-7-5-3-1-2-4-6-7/h7H,1-6,8H2 |
InChI Key |
HUFRFGUWEJJANL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol](/img/structure/B13993190.png)


![5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B13993207.png)
![(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)dimethanol](/img/structure/B13993212.png)
![2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate](/img/structure/B13993215.png)

![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethan-1-one](/img/structure/B13993226.png)
![Ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate](/img/structure/B13993240.png)

![2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone](/img/structure/B13993245.png)



